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Compound of Interest

Compound Name: Wye-354

Cat. No.: B612256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Wye-354, a

potent ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Its

performance is compared with other notable mTOR inhibitors, supported by experimental data

to inform research and development decisions.

Executive Summary
Wye-354 is a highly selective inhibitor of mTOR, targeting both mTORC1 and mTORC2

complexes with a reported IC50 of 5 nM.[1][2] Extensive kinome-wide profiling demonstrates its

superior selectivity compared to other PI3K/mTOR pathway inhibitors. Off-target effects are

minimal and observed only at significantly higher concentrations, primarily against PI3K

isoforms and p38 kinases. This high selectivity makes Wye-354 a valuable tool for specifically

interrogating the mTOR signaling pathway.

Comparative Kinase Selectivity
The selectivity of Wye-354 has been rigorously evaluated against large panels of kinases,

demonstrating a clean profile at concentrations effective for mTOR inhibition. The following

tables summarize the comparative selectivity of Wye-354 against other well-characterized

mTOR inhibitors.

Table 1: Potency against Primary Targets
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Compound Target IC50 (nM)
Selectivity vs.
PI3Kα

Selectivity vs.
PI3Kγ

Wye-354 mTOR 5 >100-fold >500-fold

OSI-027 mTORC1 22 >100-fold >100-fold

mTORC2 65

AZD8055 mTOR 0.8 ~1,000-fold ~1,000-fold

Data compiled from multiple sources.[1][3][4][5][6]

Table 2: Off-Target Kinase Profile of Wye-354

A comprehensive kinome-wide screening of Wye-354 at a concentration of 10 µM revealed

minimal off-target binding. The most significant off-target interactions were observed with p38

kinases and PI3Kδ. Importantly, in cellular assays, no off-target activities were detected at

concentrations below 1 µM, a concentration range where mTOR is potently inhibited.

Kinase Family Kinase
% Inhibition at 10 µM (if
significant)

PI3K-like Kinase (PIKK) mTOR Potent Inhibition (IC50 = 5 nM)

PI3Kδ Significant

CMGC p38α/β/γ/δ Moderate

Other Kinases

No significant inhibition

reported across a panel of

over 400 kinases

Based on data from kinome-wide selectivity profiling studies.

Signaling Pathway Analysis
Wye-354 exerts its effects by inhibiting the kinase activity of mTOR, a central regulator of cell

growth, proliferation, and metabolism. By blocking both mTORC1 and mTORC2, Wye-354
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impacts downstream signaling pathways more comprehensively than allosteric inhibitors like

Rapamycin, which primarily target mTORC1.
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Caption: Wye-354 inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols
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The following provides a generalized protocol for assessing kinase inhibitor selectivity using a

radiometric assay, a standard method in the field.

Biochemical Radiometric Kinase Assay Protocol

Reaction Buffer Preparation: Prepare a kinase-specific reaction buffer. A typical buffer may

contain 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml

BSA, and 0.1 mM Na3VO4.

Compound Preparation: Serially dilute the test compound (e.g., Wye-354) in DMSO to

achieve a range of desired concentrations. The final DMSO concentration in the assay

should be kept constant, typically ≤1%.

Kinase Reaction Mixture: In a microplate, combine the kinase, the specific peptide or protein

substrate, and the diluted test compound or DMSO (for control).

Initiation of Reaction: Start the kinase reaction by adding the ATP mixture, which includes

unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for

the specific kinase.

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a

predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution

(e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The

phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.

Washing: Wash the filter mat multiple times with a wash solution (e.g., 0.75% phosphoric

acid) to remove unbound ATP.

Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation

counter.

Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor

concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a

dose-response curve.
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Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion
Wye-354 is a highly potent and selective mTOR inhibitor, demonstrating a favorable kinase

selectivity profile when compared to other mTOR inhibitors. Its minimal off-target effects at

effective concentrations make it an excellent pharmacological tool for studying the cellular

functions of mTOR. For therapeutic development, its high selectivity may translate to a better

safety profile. Researchers using Wye-354 can have a high degree of confidence that the

observed biological effects are primarily due to the inhibition of mTOR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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